N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a butan-2-yl group and a methyl group attached to the pyrazole rings. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various fields such as drug discovery, organic synthesis, and agrochemicals .
Preparation Methods
The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the condensation of 1-methyl-1H-pyrazol-5-amine with butan-2-one, followed by reduction and subsequent functionalization to introduce the desired substituents. The reaction conditions typically involve the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon (Pd/C), and oxidizing agents like potassium permanganate (KMnO₄). The major products formed from these reactions are various substituted pyrazole derivatives .
Scientific Research Applications
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in organic synthesis and drug discovery.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific enzymes and receptors.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory, analgesic, and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals and other industrial applications due to its versatile chemical properties
Mechanism of Action
The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives, such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a tert-butyl group and a methoxybenzyl group attached to the pyrazole ring, making it structurally different but functionally similar in terms of its chemical reactivity.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound is an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic, and shares the pyrazole core structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-10(2)17-12(5-6-14-17)8-13-11-7-15-16(3)9-11/h5-7,9-10,13H,4,8H2,1-3H3 |
InChI Key |
YBXUDQCTVQRDLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNC2=CN(N=C2)C |
Origin of Product |
United States |
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